Cas no 1032568-63-0 (Copanlisib)

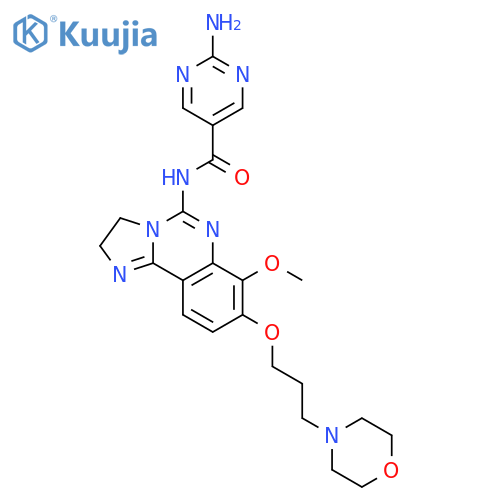

Copanlisib structure

商品名:Copanlisib

CAS番号:1032568-63-0

MF:C23H28N8O4

メガワット:480.519623756409

MDL:MFCD18633201

CID:837858

PubChem ID:135565596

Copanlisib 化学的及び物理的性質

名前と識別子

-

- BAY80-6946

- BAY 80-6946 (Copanlisib)

- 2-amino-N-[7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1 ,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

- 2-Amino-N.N-diaethyl-toluolsulfonamid-(4)

- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo-[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

- 2-amino-toluene-4-sulfonic acid diethylamide

- 2-Amino-toluol-4-sulfonsaeure-diaethylamid

- Copanlisib

- Copanlisib(BAY80-6946)

- 7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine

- 2-Amino-N-[2,3-dihydro-7-methoxy-8-[3-(4-morpholinyl)propoxy]imidazo[1,2-c]quinazolin-5-yl]-5-pyrimidinecarboxamide

- 5-Pyrimidinecarboxamide, 2-amino-N-[2,3-dihydro-7-methoxy-8-[3-(4-morpholinyl)propoxy]imidazo[1,2-c]quinazolin-5-yl]-

- Aliqopa

- WI6V529FZ9

- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

- AK172384

- 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide

- Copan

- Copanlisib (BAY 80-6946)

- Copanlisib tris-HCl

- CS-0741

- NS00072920

- AKOS025290222

- CHEBI:173077

- NSC816437

- Copanlisib [INN]

- BAY-80-6946 tris-HCl

- BCP04754

- NSC809693

- NCGC00346457-01

- NCGC00346457-04

- 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide

- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

- BRD-K24666289-001-02-3

- NSC-816437

- BAY 80-6946?

- NSC-800076

- NSC-809693

- 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo(1,2-c)quinazolin-4-yl)pyrimidine-5-carboxamide

- 1032568-63-0

- BAY 80-6946; Copanlisib

- DB12483

- NCGC00346457-05

- GTPL7875

- BAY 80-6946(Copanlisib)?

- UNII-WI6V529FZ9

- BAY 80-6946

- VS-0128

- NSC760443

- BRD-K24666289-001-04-9

- CHEMBL3218576

- PB22956

- 2-amino-N-[(5E)-7-methoxy-8-[3-(morpholin-4-yl)propoxy]-1H,2H,3H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

- SCHEMBL1655478

- PZBCKZWLPGJMAO-UHFFFAOYSA-N

- BAY-80-6946

- DTXSID00145728

- BC164810

- copanlisibum

- Copanlisib (USAN/INN)

- D10867

- Q19903876

- 2-AMINO-N-(7-METHOXY-8-(3-(MORPHOLIN-4-YL)PROPOXY)-2,3-DIHYDROIMIDAZO(1,2-C)QUINAZOLIN-5-YL(PYRIMIDINE-5-CARBOXAMIDE

- COPANLISIB [MI]

- 2-AMINO-N-(7-METHOXY-8-(3-MORPHOLIN-4-YLPROPOXY)-2,3-DIHYDROIMIDAZO(1,2-C)QUINAZOLIN-5-YL)PYRIMIDINE-5-CARBOXAMIDE

- Copanlisib [USAN:INN]

- EX-A2005

- 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-1H,2H,3H-imidazo[1,2-c]quinazolin-5-ylidene}pyrimidine-5-carboxamide

- BAY-806946

- COPANLISIB [USAN]

- AC-28438

- NCGC00346457-02

- 5-PYRIMIDINECARBOXAMIDE, 2-AMINO-N-(2,3-DIHYDRO-7-METHOXY-8-(3-(4-MORPHOLINYL)PROPOXY)IMIDAZO(1,2-C)QUINAZOLIN-5-YL)-

- SCHEMBL13084037

- NSC-760443

- HY-15346

- s2802

- COPANLISIB [WHO-DD]

- Copanlisib; BAY-80-6946

- NSC800076

- BDBM50204093

- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1.2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

- MFCD18633201

-

- MDL: MFCD18633201

- インチ: 1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/b29-23+

- InChIKey: MWYDSXOGIBMAET-BYNJWEBRSA-N

- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C([H])([H])C([H])([H])OC1C([H])=C([H])C2C(C=1OC([H])([H])[H])=N/C(=N\C(C1=C([H])N=C(N([H])[H])N=C1[H])=O)/N1C([H])([H])C([H])([H])N([H])C1=2

計算された属性

- せいみつぶんしりょう: 480.22300

- どういたいしつりょう: 480.22335140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 974

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 140

じっけんとくせい

- 色と性状: 固体粉末、動力

- 密度みつど: 1.51

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: 生物体外In Vitro:1M HCl : 100 mg/mL(208.11 mM;Need ultrasonic)DMSO溶解度< 1 mg/mL(insoluble or slightly soluble)H2O< 0.1 mg/mL(insoluble)

- PSA: 146.23000

- LogP: 0.37240

Copanlisib セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Copanlisib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026700-10mg |

Copanlisib |

1032568-63-0 | 98% | 10mg |

¥3534 | 2023-09-11 | |

| Ambeed | A199526-250mg |

2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide |

1032568-63-0 | 98% | 250mg |

$228.0 | 2025-02-20 | |

| ChemScence | CS-0741-10mg |

Copanlisib |

1032568-63-0 | 99.50% | 10mg |

$90.0 | 2022-04-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873222-1mg |

Copanlisib (BAY 80-6946) |

1032568-63-0 | 99% | 1mg |

¥911.00 | 2022-09-02 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6322-100 mg |

Copanlisib |

1032568-63-0 | 99.88% | 100MG |

¥7950.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19774-5mg |

BAY 80-6946 (Copanlisib) |

1032568-63-0 | 98% | 5mg |

¥1622.00 | 2023-09-09 | |

| Apollo Scientific | BISN0096-10mg |

Copanlisib |

1032568-63-0 | 10mg |

£155.00 | 2022-10-09 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN647-5mg |

Copanlisib |

1032568-63-0 | 98+% | 5mg |

1649CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN647-25mg |

Copanlisib |

1032568-63-0 | 98+% | 25mg |

4320CNY | 2021-05-08 | |

| Ambeed | A199526-100mg |

2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide |

1032568-63-0 | 98% | 100mg |

$142.0 | 2025-02-20 |

Copanlisib 関連文献

-

Debojyoti Halder,Subham Das,Aiswarya R.,Jeyaprakash R. S. RSC Adv. 2022 12 21452

-

Yichao Wu,Weichen Dai,Xin Chen,Aixin Geng,Yadong Chen,Tao Lu,Yong Zhu RSC Adv. 2017 7 52180

-

3. Reactive intermediates in copanlisib metabolism identified by LC-MS/MS: phase I metabolic profilingHaitham AlRabiah,Adnan A. Kadi,Mohamed?W. Attwa,Ali S. Abdelhameed,Gamal A. E. Mostafa RSC Adv. 2019 9 6409

-

Mai A. Mansour,Deena S. Lasheen,Hatem M. Gaber,Khaled A. M. Abouzid RSC Adv. 2020 10 32103

-

Mudasir Nabi Peerzada,Parvez Khan,Nashrah Sharif Khan,Aysha Gaur,Fernando Avecilla,Md. Imtaiyaz Hassan,Amir Azam New J. Chem. 2020 44 16626

1032568-63-0 (Copanlisib) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1032568-63-0)Copanlisib

清らかである:99%/99%

はかる:250mg/1g

価格 ($):205.0/562.0

atkchemica

(CAS:1032568-63-0)Copanlisib

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ